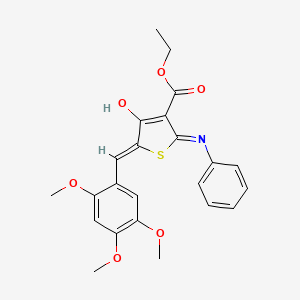
ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable thiophene precursor under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.
Uniqueness
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H23NO6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-phenylimino-5-[(2,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)20-21(25)19(31-22(20)24-15-9-7-6-8-10-15)12-14-11-17(28-3)18(29-4)13-16(14)27-2/h6-13,25H,5H2,1-4H3/b19-12-,24-22? |
InChI Key |
VZCRERWMGZKTBX-PNVGRYOSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2OC)OC)OC)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2OC)OC)OC)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















